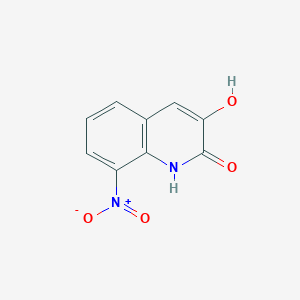![molecular formula C9H16O4S B13681932 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide](/img/structure/B13681932.png)
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is a spirocyclic compound characterized by its unique structural features. The compound contains a spiro ring system with oxygen and sulfur atoms, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide can be achieved through several synthetic routes. One common method involves the Prins cyclization reaction, which allows the construction of the spiro ring system in a single step. This reaction typically involves the use of aldehydes and alkenes in the presence of an acid catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the Prins cyclization reaction remains a viable approach for large-scale synthesis. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spiro ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted derivatives, depending on the reagents and conditions used.
Scientific Research Applications
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex spirocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Industry: Its unique structural features make it a candidate for the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecane: This compound shares a similar spiro ring system but contains a nitrogen atom instead of sulfur.
1-Oxa-4,9-diazaspiro[5.5]undecane: This derivative includes two nitrogen atoms in the spiro ring system.
Uniqueness
4-Hydroxy-1-oxa-9-thiaspiro[5.5]undecane 9,9-dioxide is unique due to the presence of both oxygen and sulfur atoms in its spiro ring system. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H16O4S |
|---|---|
Molecular Weight |
220.29 g/mol |
IUPAC Name |
9,9-dioxo-1-oxa-9λ6-thiaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C9H16O4S/c10-8-1-4-13-9(7-8)2-5-14(11,12)6-3-9/h8,10H,1-7H2 |
InChI Key |
XXBZJGMYRRAGAT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2(CCS(=O)(=O)CC2)CC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


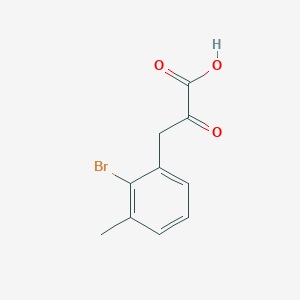
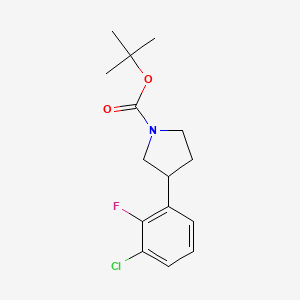
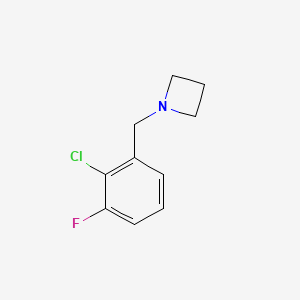
![9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)

![Ethyl 5-Methyl-2-[4-(trifluoromethoxy)phenyl]oxazole-4-carboxylate](/img/structure/B13681879.png)
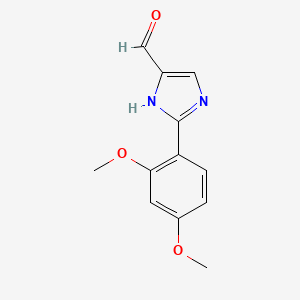
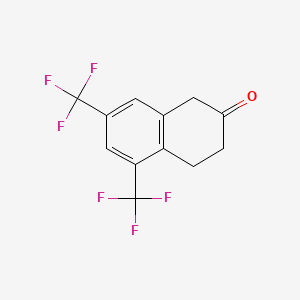
![2-Amino-1-[2-(trifluoromethyl)phenyl]-1-propanone Hydrochloride](/img/structure/B13681900.png)
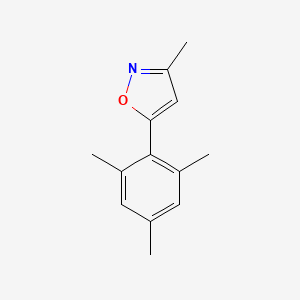
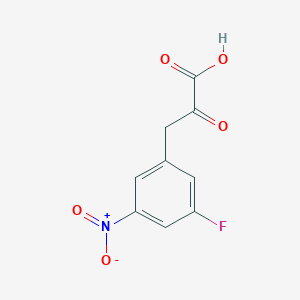
![Ethyl 2-[4-(6-Chloro-2-pyridyl)-1-piperidyl]acetate](/img/structure/B13681923.png)

